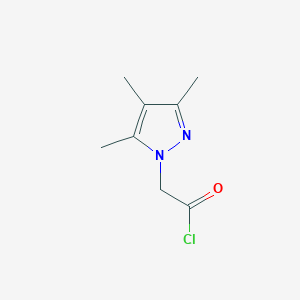
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Overview
Description
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted into the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.
Major Products
The major products formed from these reactions include various amides, esters, and thioesters, depending on the nucleophile used .
Scientific Research Applications
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-1-yl)acetyl chloride
- (4-Methyl-1H-pyrazol-1-yl)acetyl chloride
- (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMBZUYLSMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















